molecular formula C6H12O3 B138546 Solketal CAS No. 100-79-8

Solketal

Cat. No. B138546
CAS RN: 100-79-8
M. Wt: 132.16 g/mol
InChI Key: RNVYQYLELCKWAN-UHFFFAOYSA-N
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Description

Solketal, chemically known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a compound that can be synthesized from glycerol and acetone. It is recognized for its potential as a fuel additive for gasoline, diesel, and biodiesel, due to its ability to improve the properties of these fuels. The interest in solketal has increased as it can be derived from renewable resources, such as bio-glycerol, a byproduct of the biodiesel industry, making it an attractive compound for sustainable chemical processes .

Synthesis Analysis

The synthesis of solketal has been approached through various methods, including solventless synthesis using heterogeneous catalysis. For instance, a sulphonic ion exchange resin, Lewatit GF101, has been used as a catalyst in a batch process without solvents, optimizing conditions such as stirring rate and particle size to maximize reaction rates . Sulfonic acid-functionalized mesostructured silicas have also demonstrated excellent catalytic behavior in the acetalisation of glycerol with acetone, with the ability to reuse the catalysts multiple times without regeneration treatment . Additionally, mesoporous polymer catalysts have been developed for the solvent-free acetalization of glycerol to solketal, achieving high glycerol conversion and product selectivity under optimized conditions .

Molecular Structure Analysis

Solketal's molecular structure includes a 1,2-hydroxy protection, which makes it a versatile intermediate for further chemical transformations. This protective group allows for reactions such as direct amination via ruthenium-catalyzed hydrogen borrowing, which has been used to synthesize an antitussive agent from solketal with high conversion and yield .

Chemical Reactions Analysis

Solketal can undergo various chemical reactions due to its functional groups. For example, it has been used as a precursor for the synthesis of fatty esters, such as caprylic, lauric, palmitic, and stearic esters, under solvent-free acid-catalyzed conditions without acetal hydrolysis . It has also been involved in the Skraup reaction catalyzed by solid acid niobium phosphate for the continuous generation of quinolines, demonstrating the potential of solketal as a building block for more complex organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of solketal have been studied through thermodynamic and kinetic analyses. The reaction equilibrium constants for the ketalization of glycerol with acetone have been determined, providing insights into the standard molar properties of the reaction. The effects of various experimental conditions on the reaction kinetics have been investigated, revealing an activation energy for the overall ketalization reaction and suggesting solketal's suitability as a fuel additive and in pharmaceutical industries . Additionally, the use of innovative continuous synthesis methods and highly efficient iron(III) molecular catalysts has been explored to enhance the production efficiency of solketal .

Scientific Research Applications

1. Catalytic Synthesis in Heterogeneous Catalysis

Solketal, a glycerol-derived solvent, is crucial in heterogeneous catalysis for avoiding product losses typically found in homogeneous catalysis. It is synthesized using sulfonated hydrothermal carbons (SHTC) derived from glucose and cellulose, demonstrating varied catalytic activities and better reusability, particularly when prepared from cellulose. This process marks significant advancements in the production of solketal in a flow reactor (Fernández et al., 2019).

2. Use as a Combustion Improver in Diesel Engines

Solketal has been used as a combustion improver in diesel engines. Nano-emulsions containing solketal have shown to improve the combustion characteristics of ultra-low sulfur diesel (ULSD). This includes changes in emulsion stability and viscosity, indicating solketal's potential for enhancing diesel fuel properties (Lin & Tsai, 2018).

3. Alternative Fuel for Gasoline Engines

Adding solketal to gasoline improves fuel characteristics, notably the octane number. A study showed that a blend containing 9% solketal increased the octane number and density, while reducing gum formation in gasoline. This suggests solketal's potential as an effective additive for gasoline fuels (Alptekin & Çanakçı, 2017).

4. Solvent and Pharmaceutical Intermediate Applications

Solketal is widely used as an organic solvent, plasticizer, and pharmaceutical intermediate. A synthetic technique using sulfonic acid resin as a catalyst has been developed, offering a clean and green production technique with high yield and less pollution (Yang et al., 2013).

5. Synthesis in Skraup Reaction for Quinoline Production

Solketal's reaction with anilines over a solid acid niobium phosphate (NbP) catalyst enables the continuous generation of quinolines in the Skraup reaction. This highlights solketal's utility in organic synthesis, particularly for pharmaceutical applications (Jin et al., 2017).

6. Continuous Reactor Technology for Ketal Formation

A fully continuous process for the synthesis of solketal demonstrates improvements over existing processes, including the use of a heterogeneous catalyst and in situ product purification. This advancement indicates solketal's significance in industrial chemical processes (Clarkson et al., 2001).

7. As a Green Solvent in Heterogeneous Catalysis

Solketal, synthesized using solid acid catalysts, offers an alternative green synthesis pathway, demonstrating its role in reducing the use of toxic or hazardous solvents. Its polarity and hydrophobicity parameters aid in identifying potential solvent substitution applications (García et al., 2008).

Safety And Hazards

Solketal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and causes serious eye irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

With the global biodiesel production growing, there has been the collateral effect of generating massive amounts of crude glycerol, a by-product from the biodiesel industry . Solketal, the product of the reaction of glycerol and acetone, stands out as a promising fuel additive . The production of this chemical can rely on several of the Green Chemistry principles, besides fitting the Circular Economy Model, once it can be reinserted in the biofuel production chain .

properties

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanol
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InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3
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InChI Key

RNVYQYLELCKWAN-UHFFFAOYSA-N
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Canonical SMILES

CC1(OCC(O1)CO)C
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Molecular Formula

C6H12O3
Record name ISOPROPYLIDENE GLYCEROL
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DSSTOX Substance ID

DTXSID9021845
Record name Solketal
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Molecular Weight

132.16 g/mol
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Physical Description

Liquid, Nearly odorless liquid; [Merck Index] Colorless oily liquid; Odorless; [ICSC], ODOURLESS OILY COLOURLESS LIQUID.
Record name 1,3-Dioxolane-4-methanol, 2,2-dimethyl-
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Record name Isopropylidene glycerol
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Boiling Point

188-189 °C
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Flash Point

80 °C c.c.
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Solubility

Solubility in water: miscible
Record name ISOPROPYLIDENE GLYCEROL
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Density

Relative density (water = 1): 1.06
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Vapor Density

Relative vapor density (air = 1): 4.6
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Vapor Pressure

107.0 [mmHg]
Record name Isopropylidene glycerol
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Product Name

Solketal

CAS RN

100-79-8
Record name Solketal
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Record name 2,2-Dimethyl-1,3-dioxolane-4-methanol
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Record name 2,2-dimethyl-1,3-dioxolan-4-ylmethanol
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Record name SOLKETAL
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Melting Point

-26.4 °C
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Synthesis routes and methods I

Procedure details

In a pear-shaped flask equipped with a calcium tube, a condenser, and a Dean-Stark trap, 100 g of glycerine, 300 ml of acetone, 3 g of p-toluenesulfonic acid monohydrate, and 300 ml of petroleum ether were placed, and heated to reflux in an oil bath set at 50° C. After 12 hours, when about 23 ml of water was collected and no further formation of water was confirmed, the reaction mixture was cooled to room temperature. 3 g of sodium acetate was added, and the mixture was stirred for 30 minutes. Petroleum ether and acetone were distilled off in an evaporator. The resulting crude product was purified by vacuum distillation to give 130.6 g of 2,3-O-isopropylideneglycerol in the form of colorless, transparent liquid at 91% yield. 1H-NMR spectral data are shown below:
Quantity
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petroleum ether
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Synthesis routes and methods II

Procedure details

Alternatively, the glyceric acid can be reacted with the 2,2-dimethoxypropane without methanol to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods III

Procedure details

Alternatively, the 2,3-dihydroxypropanoic acid (D- or L-glyceric acid) is reacted with 2,2-dimethoxypropane without lower alcohol present to prepare 2,3-O-isopropylidene D- or L-glyceric acid which is then reacted with lithium aluminum hydride to produce the solketal.
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Synthesis routes and methods IV

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,500
Citations
MR Nanda, Y Zhang, Z Yuan, W Qin… - … and Sustainable Energy …, 2016 - Elsevier
… Ketalization of glycerol with acetone to synthesize solketal-a … towards sustainable production of solketal. The glycerol … conversion of glycerol into solketal are presented. The main …
Number of citations: 228 www.sciencedirect.com
I Fatimah, I Sahroni, G Fadillah, MM Musawwa… - Energies, 2019 - mdpi.com
… conversion of glycerol to solketal by acetalization is an interesting route. Solketal is one of … Similar to other acetalization products, solketal can be used directly as a fuel additive for the …
Number of citations: 58 www.mdpi.com
S Ao, SL Rokhum - Journal of Chemistry, 2022 - hindawi.com
… to solketal from glycerol is usually monitored by thin layer … to solketal and monitored the glycerol conversion to solketal. In … 13C NMR spectra of the solketal product reveal that the methyl …
Number of citations: 18 www.hindawi.com
VO Samoilov, MO Onishchenko… - …, 2017 - Wiley Online Library
… The main reaction products in the catalytic reduction of solketal are glycerol mono‐ and di‐isopropyl ethers and solketal isopropyl ether. Solketal conversion over Al‐HMS‐supported …
MR Whittaker, CN Urbani… - Journal of Polymer …, 2008 - Wiley Online Library
… Complete deprotection of the solketal units … solketal to glycerol side-groups by the addition of 6 N HCl in THF. For both the linear and star blocks, 1 H NMR confirmed the loss of solketal …
Number of citations: 75 onlinelibrary.wiley.com
SR Churipard, P Manjunathan, P Chandra… - New Journal of …, 2017 - pubs.rsc.org
A sulfonic acid-functionalized mesoporous polymer (MP-SO3H) catalyst was prepared via post-synthetic modification of mesoporous polydivinylbenzene by incorporating a sulfonic acid …
Number of citations: 53 pubs.rsc.org
VR Bakuru, SR Churipard, SP Maradur… - Dalton …, 2019 - pubs.rsc.org
… Solketal was previously synthesized by the acetalization of glycerol with acetone using … to solketal. However, achieving high conversion of glycerol with good selectivity towards solketal …
Number of citations: 104 pubs.rsc.org
W Wang, X Zeng, Y Dang, P Ouyang, H Zhang… - Chinese Chemical …, 2022 - Elsevier
… (Solketal, 98.3%), considerable activity (TOF 51.7 h −1 ), and recyclable ability in the ketalization of glycerol to Solketal … ketalization, while the Solketal selectivity was closely related with …
Number of citations: 6 www.sciencedirect.com
CJA Mota, CXA da Silva, N Rosenbach Jr… - Energy & …, 2010 - ACS Publications
… produce the correspondent ketal (solketal) and acetal, respectively. … The solketal reduced the gum formation in both gasolines (with … These results indicate that solketal has a potential for …
Number of citations: 287 pubs.acs.org
MR Nanda, Z Yuan, W Qin, HS Ghaziaskar, MA Poirier… - Fuel, 2014 - Elsevier
… reaction for the synthesis of solketal were investigated. The … reaction kinetics (glycerol conversion and solketal yield vs. time) … The obtained solketal could be synthesized from …
Number of citations: 220 www.sciencedirect.com

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